molecular formula C7H17N2O2+ B086593 N-methylcarbamylcholine CAS No. 14721-69-8

N-methylcarbamylcholine

Cat. No. B086593
CAS RN: 14721-69-8
M. Wt: 161.22 g/mol
InChI Key: YAUZNKLMKRQDAM-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

N-methylcarbamylcholine, also known as carbachol, is a synthetic choline ester that acts as a potent muscarinic and nicotinic acetylcholine receptor agonist. It was first synthesized in 1949 by Ernst B. Chain and Sir John R. Vane. Since then, carbachol has been widely used in scientific research for its ability to mimic the effects of acetylcholine, a neurotransmitter that plays a crucial role in the central and peripheral nervous systems.

Mechanism Of Action

Carbachol acts as an agonist for both muscarinic and nicotinic acetylcholine receptors. It binds to these receptors and activates them, leading to a cascade of intracellular events. The activation of muscarinic receptors results in the activation of G-proteins and the subsequent modulation of various ion channels, while the activation of nicotinic receptors leads to the opening of ion channels and the depolarization of the cell membrane.

Biochemical And Physiological Effects

Carbachol has a wide range of biochemical and physiological effects, depending on the type of receptor it activates and the tissue it acts on. It can cause smooth muscle contraction in the gastrointestinal tract, bladder, and bronchi, as well as stimulate the release of digestive enzymes and saliva. It can also cause vasodilation and decrease heart rate by activating muscarinic receptors in the heart and blood vessels.

Advantages And Limitations For Lab Experiments

Carbachol is a useful tool for studying the effects of acetylcholine on various biological systems, as it can mimic the effects of acetylcholine with high potency and selectivity. However, it also has some limitations, such as its short half-life and the potential for desensitization of the receptors it activates.

Future Directions

There are several future directions for research on N-methylcarbamylcholine. One area of interest is the development of more selective agonists and antagonists for muscarinic and nicotinic acetylcholine receptors, which could be used to study the specific roles of these receptors in various biological systems. Another area of interest is the use of N-methylcarbamylcholine in the development of new therapies for diseases such as Alzheimer's and Parkinson's, which are characterized by dysfunction of the cholinergic system.

Synthesis Methods

Carbachol can be synthesized through the reaction between choline and carbonyl chloride in the presence of a base, such as sodium hydroxide. The resulting product is then treated with methyl isocyanate to form N-methylcarbamylcholine.

Scientific Research Applications

Carbachol has been extensively used in scientific research as a tool to study the effects of acetylcholine on various biological systems. It has been used to investigate the role of acetylcholine in the regulation of heart rate, blood pressure, and gastrointestinal motility. It has also been used to study the effects of acetylcholine on the release of neurotransmitters, such as dopamine and serotonin, in the brain.

properties

CAS RN

14721-69-8

Product Name

N-methylcarbamylcholine

Molecular Formula

C7H17N2O2+

Molecular Weight

161.22 g/mol

IUPAC Name

trimethyl-[2-(methylcarbamoyloxy)ethyl]azanium

InChI

InChI=1S/C7H16N2O2/c1-8-7(10)11-6-5-9(2,3)4/h5-6H2,1-4H3/p+1

InChI Key

YAUZNKLMKRQDAM-UHFFFAOYSA-O

SMILES

CNC(=O)OCC[N+](C)(C)C

Canonical SMILES

CNC(=O)OCC[N+](C)(C)C

Other CAS RN

14721-69-8

synonyms

methylcarbachol
methylcarbamylcholine
N-methylcarbamylcholine

Origin of Product

United States

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